1-[(1-Methylpyrazol-4-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea
Description
1-[(1-Methylpyrazol-4-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea is a complex organic compound that features a pyrazole ring and a cyclopropyl group
Properties
IUPAC Name |
1-[(1-methylpyrazol-4-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-20-11-13(10-19-20)9-17-15(21)18-12-16(7-8-16)14-5-3-2-4-6-14/h2-6,10-11H,7-9,12H2,1H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKXBXTWOKZWSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NCC2(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1-Methylpyrazol-4-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea typically involves multi-step organic reactions. The preparation begins with the formation of the pyrazole ring, followed by the introduction of the cyclopropyl group. Common synthetic routes include:
Step 1: Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Step 2: Alkylation of the pyrazole ring with methyl groups.
Step 3: Introduction of the phenylcyclopropyl group through cyclopropanation reactions.
Step 4: Final coupling with urea derivatives to form the target compound.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(1-Methylpyrazol-4-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or cyclopropyl rings are replaced with other substituents.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Scientific Research Applications
1-[(1-Methylpyrazol-4-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1-[(1-Methylpyrazol-4-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(1-Methylpyrazol-4-yl)methyl]-3-[(1-phenylcyclopropyl)methyl]urea can be compared with other pyrazole and cyclopropyl-containing compounds:
Similar Compounds: Pyrazole derivatives, cyclopropylamines, and urea-based compounds.
Uniqueness: The combination of the pyrazole ring and cyclopropyl group in this compound provides unique structural and functional properties, making it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
